3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a unique chemical compound with the empirical formula C14H22ClNO . It has a molecular weight of 255.78 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is Cl.Cc1ccccc1COCC2CCCNC2 . The InChI is 1S/C14H21NO.ClH/c1-12-5-2-3-7-14 (12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15H,4,6,8-11H2,1H3;1H . These notations provide a way to represent the molecule’s structure using text.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.78 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research on compounds structurally related to 3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride includes the synthesis of complex piperidine derivatives. These syntheses often involve intricate reactions like Michael addition, Dieckmann condensation, and Aldol condensation, leading to the formation of novel compounds with potentially significant bioactivity (Xue Si-jia, 2012).
- Crystal Structure and Molecular Analysis : The crystal structure and molecular conformation of similar piperidine compounds are explored using techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies reveal details about the molecular geometry, conformation, and potential interaction sites, which are crucial for understanding their biological activity (Xue Si-jia, 2011).
Bioactivity and Pharmacological Research
- Antimicrobial Activities : Some piperidine derivatives demonstrate antimicrobial properties. For example, compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate show potential as antimicrobial agents, which could be relevant for similar compounds like 3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride (Ajay Kumar Kariyappa et al., 2016).
- Potential in Drug Development : Research into related piperidine compounds includes exploring their potential as anticancer agents. For instance, novel piperidine derivatives have been synthesized and evaluated for their cytotoxicity toward cancer cells, suggesting a promising area for similar compounds (J. Dimmock et al., 1998).
Safety And Hazards
While specific safety and hazard information for this compound is not provided, general precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-5-2-3-7-15(13)12-17-10-8-14-6-4-9-16-11-14;/h2-3,5,7,14,16H,4,6,8-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIMOYOWORDRSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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